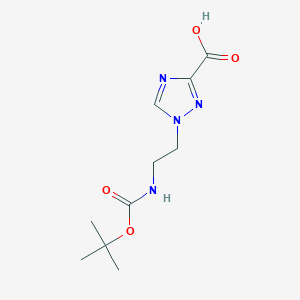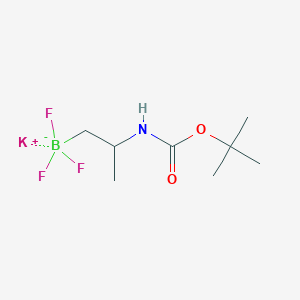
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis
This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.
准备方法
Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:
Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.
Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Amination: Introduce amino groups at the appropriate positions.
Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.
Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.
化学反应分析
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
科学研究应用
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
作用机制
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
相似化合物的比较
Remember that further research and consultation with specialized literature would provide deeper insights into this compound’s unique features and potential.
ChemicalBook: Structure Search CAS Database: Compound Information CAS Database: (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS Database: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
属性
分子式 |
C4H14Cl3N3 |
|---|---|
分子量 |
210.53 g/mol |
IUPAC 名称 |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
InChI 键 |
MMERUENHQOAXRE-NSHFDXEUSA-N |
手性 SMILES |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
规范 SMILES |
C1C(C(CN1)N)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)






![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)



![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
